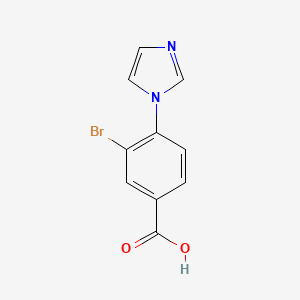

3-Bromo-4-(1H-imidazol-1-YL)benzoic acid

Description

Properties

IUPAC Name |

3-bromo-4-imidazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-8-5-7(10(14)15)1-2-9(8)13-4-3-12-6-13/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGOYWGOSVWTDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700190 | |

| Record name | 3-Bromo-4-(1H-imidazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141669-53-5 | |

| Record name | Benzoic acid, 3-bromo-4-(1H-imidazol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1141669-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(1H-imidazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as 3-bromo-4-(1h-imidazol-1-yl)benzoic acid, have a broad range of biological properties and can interact with various targets .

Mode of Action

Imidazole-containing compounds are known to interact with their targets in various ways, leading to a range of biological activities .

Biochemical Pathways

Imidazole-containing compounds are known to influence a variety of biochemical pathways due to their broad range of biological properties .

Result of Action

Imidazole-containing compounds are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .

Biological Activity

3-Bromo-4-(1H-imidazol-1-YL)benzoic acid is a chemical compound with the molecular formula . It features a bromine atom, an imidazole ring, and a carboxylic acid group, which contribute to its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies.

Antimicrobial Properties

Research indicates that compounds containing imidazole rings, such as this compound, exhibit significant antimicrobial activity. The mechanism often involves the interaction of the imidazole moiety with metal ions and biological macromolecules, which can influence enzyme activities and receptor binding. This interaction is crucial for understanding how this compound can inhibit microbial growth.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 12 |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies. It has shown promising results in inhibiting the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound's ability to bind to DNA and inhibit its replication is similar to that of established chemotherapeutics like cisplatin.

Case Study: Evaluation Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of this compound on breast cancer cells, the following results were noted:

- Cell Viability Assay (MTT) : The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity.

- Morphological Changes : Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting apoptosis was induced.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The imidazole ring may facilitate binding to various biological receptors, modulating their activity.

- Metal Ion Interaction : The compound can coordinate with metal ions, influencing enzymatic functions.

- Halogen Bonding : The presence of bromine enhances the compound's interaction with molecular targets through halogen bonding.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications in the substituents on the benzene ring have been shown to improve its antimicrobial and anticancer properties.

Table 2: Structural Modifications and Biological Activity

| Compound Name | Structural Modification | Biological Activity |

|---|---|---|

| Methyl 3-bromo-4-(1H-imidazol-1-YL)benzoate | Methyl ester instead of carboxylic acid | Reduced activity |

| 5-Bromo-2-(1H-imidazol-1-YL)pyridine | Pyridine ring instead of benzene | Increased reactivity |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table compares key structural features and properties of 3-Bromo-4-(1H-imidazol-1-YL)benzoic acid with similar compounds:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The bromine atom in the target compound (electron-withdrawing) contrasts with the hydroxyl group in 4-hydroxybenzoic acid–1H-imidazole (electron-donating), affecting acidity and reactivity. For instance, bromine increases the acidity of the benzoic acid group compared to hydroxyl-substituted analogs .

- Substituent Position : The 3-bromo-4-imidazole substitution pattern is distinct from 5-bromo-2-(trifluoromethyl)benzoic acid , where bromine and CF₃ occupy different positions, altering steric and electronic interactions.

Physicochemical Properties

Solubility and Extraction Rates

- Extraction Efficiency: Benzoic acid derivatives with imidazole or halogen substituents exhibit higher distribution coefficients (m) in membrane-based extraction systems compared to acetic acid or phenol, as seen in emulsion liquid membrane studies .

- Diffusivity: Mobility in membrane phases follows the order: benzoic acid > acetic acid > phenol . The bulky imidazole group in the target compound may reduce diffusivity compared to simpler analogs like 3-bromo-4-(trifluoromethyl)benzoic acid.

Thermal Stability

- Melting points for imidazole-containing benzoic acids vary widely. For example, N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-bromobenzamide (a related compound) melts at 151–153°C , suggesting moderate thermal stability for bromo-imidazole derivatives.

Preparation Methods

Preparation Methods of 3-Bromo-4-(1H-imidazol-1-yl)benzoic Acid

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic aromatic substitution of a halogenated benzoic acid derivative or its ester with imidazole, followed by hydrolysis if necessary. The key steps include:

- Selection of a suitable brominated benzoic acid or benzoate ester precursor.

- Nucleophilic substitution of the halogen (often chlorine or fluorine) at the 4-position by imidazole.

- Hydrolysis or deprotection to yield the free benzoic acid if starting from an ester.

Reported Synthetic Procedures

Direct Nucleophilic Aromatic Substitution

A common approach involves reacting 3-bromo-4-chlorobenzoic acid or its ester with imidazole in the presence of a base such as cesium carbonate or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF). The mixture is heated (typically 80–130 °C) for several hours to promote substitution of the chlorine atom by the imidazole nitrogen.

Example: Heating 7-bromo-4-chloro-8-methoxyquinoline derivatives with imidazole and cesium carbonate in DMF at 80 °C overnight yielded the corresponding imidazole-substituted product, demonstrating the feasibility of this substitution under relatively mild conditions.

After substitution, hydrolysis of ester groups (if present) to the corresponding carboxylic acid is achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane/methanol mixtures at room temperature or slightly elevated temperatures for several hours.

Ester Hydrolysis and Deprotection

When tert-butyl or methyl esters are used as starting materials, acidic hydrolysis or catalytic hydrogenation is employed to convert the ester to the free acid.

Detailed Reaction Conditions and Optimization

| Step | Reagents and Conditions | Purpose | Outcome / Notes |

|---|---|---|---|

| 1 | 3-Bromo-4-chlorobenzoic acid (or ester), imidazole, Cs2CO3 or K2CO3, DMF, 80–130 °C, 12–24 h | Nucleophilic substitution of Cl by imidazole | Formation of 3-bromo-4-(1H-imidazol-1-yl)benzoate derivative |

| 2 | TFA, DCM/MeOH mixture, room temperature to 40 °C, 3–5 h | Hydrolysis of ester to carboxylic acid | Conversion to this compound |

| 3 | Work-up: aqueous quench, extraction, chromatography or recrystallization | Purification | Isolated pure product as powder or crystals |

Research Findings and Analytical Data

The nucleophilic aromatic substitution proceeds efficiently with bases such as cesium carbonate, which promote the deprotonation of imidazole and enhance nucleophilicity.

Reaction temperature is critical; heating at 80 °C overnight is sufficient for substitution without significant decomposition.

The hydrolysis step using TFA is mild and effective for ester cleavage, avoiding harsh conditions that could degrade the imidazole ring.

Purification by column chromatography or recrystallization from appropriate solvents (e.g., ethyl acetate/hexane mixtures) yields the product in moderate to good yields (typically 40–70%).

Mass spectrometry (MS) confirms the molecular ion peak consistent with the molecular weight of 267.08 g/mol for this compound.

Comparative Notes on Related Compounds

Similar preparation methods are reported for related compounds such as 3-bromo-4-(1H-imidazol-1-yl)-8-methoxyquinoline derivatives, indicating the generality of the nucleophilic substitution and ester hydrolysis approach.

The presence of electron-withdrawing groups like bromine facilitates nucleophilic aromatic substitution by activating the aromatic ring toward nucleophiles.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution + Hydrolysis | 3-Bromo-4-chlorobenzoic acid or ester | Imidazole, Cs2CO3 or K2CO3, DMF; then TFA in DCM/MeOH | 80–130 °C, 12–24 h; then RT to 40 °C, 3–5 h | 40–70% | Mild conditions; scalable; purification by chromatography |

| Direct Substitution on Ester | tert-Butyl 3-bromobenzoate derivative | Imidazole, base, DMF; then acid hydrolysis | Similar to above | Moderate | Ester hydrolysis essential for acid formation |

Q & A

Q. What are the standard synthetic protocols for preparing 3-bromo-4-(1H-imidazol-1-yl)benzoic acid, and how are reaction conditions optimized?

A common method involves coupling halobenzoic acid derivatives with 1H-imidazole under Ullmann-type conditions. For example, a halobenzoic acid (e.g., 3-bromo-4-iodobenzoic acid) is reacted with 1H-imidazole in the presence of CuCl (0.1 eq.), K₂CO₃ (2.2 eq.), and N,N-dimethylethane-1,2-diamine (0.2 eq.) in DMF at 120°C for 24 hours under argon . Post-reaction purification via reversed-phase HPLC (using acetonitrile/water with 0.05% formic acid) is critical to isolate the product. Optimization focuses on catalyst loading, solvent choice (DMF vs. DMSO), and reaction time to minimize byproducts like dehalogenated derivatives.

Q. How is the purity and structural integrity of this compound validated?

Purity is assessed using HPLC with UV detection (≥95% purity threshold). Structural confirmation employs:

- 1H/13C NMR : Key signals include the imidazole protons (δ 7.5–8.5 ppm) and the carboxylic acid proton (broad peak at δ 12–13 ppm).

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 281.0 (C₁₀H₇BrN₂O₂).

- Elemental analysis : Deviations >0.3% from theoretical C, H, N values indicate impurities .

Q. What crystallographic tools are recommended for resolving the compound’s solid-state structure?

X-ray diffraction data refinement using SHELXL (for small-molecule crystallography) is standard. Key steps include:

- Data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts.

- Structure solution via direct methods (e.g., SHELXT) and visualization with ORTEP-3 for thermal ellipsoid modeling .

- Validation of hydrogen bonding networks (e.g., carboxylic acid dimerization) using Mercury software.

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound be analyzed?

Contradictions in antimicrobial or enzyme inhibition data often arise from:

- Assay variability : For example, thromboxane synthetase inhibition (IC₅₀ values) depends on platelet microsomal preparation methods and TxB₂ quantification (RIA vs. LC-MS) .

- Purity thresholds : Bioactivity studies using <95% pure compound (e.g., residual DMF) may yield false positives. Cross-validate with orthogonal assays (e.g., MIC tests for antimicrobial activity) .

- Structural analogs : Compare with derivatives like 4-(2-(1H-imidazol-1-yl)ethoxy)benzoic acid, which show enhanced thromboxane inhibition due to ethoxy linker flexibility .

Q. What strategies are effective for designing metal complexes using this compound as a ligand?

The carboxylic acid and imidazole groups enable chelation with transition metals (e.g., Co(II), Ni(II)). Methodology includes:

- pH-controlled synthesis : Deprotonate the carboxylic acid (pH > 5) to enhance metal binding.

- Spectroscopic characterization : IR shifts (e.g., ν(C=O) at ~1680 cm⁻¹ → 1600 cm⁻¹ upon coordination) and UV-vis absorption (d-d transitions for octahedral complexes) .

- Biological synergy : Metal complexes often exhibit higher antimicrobial activity vs. free ligands due to increased membrane permeability .

Q. How can computational methods predict the compound’s reactivity in catalytic cycles?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

- Electrophilic substitution sites : Bromine’s directing effects on imidazole ring reactivity.

- Acid dissociation constants (pKa) : Predicted carboxylic acid pKa ≈ 2.5–3.0, influencing solubility in biological assays .

- Docking studies : For enzyme targets (e.g., CYP24A1), prioritize conformers with imidazole-CYP heme iron coordination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.